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molecular formula C12H13ClN2O3 B2536124 1-(4-Chloro-3-nitrobenzoyl)piperidine CAS No. 91721-46-9

1-(4-Chloro-3-nitrobenzoyl)piperidine

Cat. No. B2536124
M. Wt: 268.7
InChI Key: WZUJLOZSGHALDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313115B1

Procedure details

A 5-L flask was charged with ethyl acetate (2.3 L) and carbonyl diimidazole (500.0 g, 2.48 mol) to which 4-chloro-3-nitrobenzoic acid (402.5 g, 2.48 mol) was added in portions over 1 hour. The solution was stirred for an additional 1.5 hours. Piperidine (222.2 g, 2.60 mol) was added dropwise over 2 hours and the resulting solution was stirred for an additional 4 hours. The reaction mixture was washed sequentially, twice with 6N HCl solution (600 mL), twice with saturated NaHCO3 (250 mL), and finally with saturated NaCl (250 mL). The organic solution was dried over anhydrous Na2SO4 and filtered, and the solvent was removed in vacuo to yield 646 g (97%) of 4-chloro-3-nitrobenzoyl-piperidine as a yellow crystalline solid with m.p. =76—78 ° C. IR: 1633, 1535, and 1440 cm31 1. 1H NMR (500 MHz, CDCl3): δ 7.92 (1H, d, J 1.5 Hz), 7.60 (1H, d, J=8.1 Hz), 7.56 (1H, dd, J═8.1 and 1.5 Hz), 3.70 (2H, br s), 3.35 (2H, br s), 1.70 (4H, br s), and 1.56 ppm (2H, br s).
Quantity
222.2 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
402.5 g
Type
reactant
Reaction Step Two
Quantity
2.3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:8]1[NH:9][CH:10]=[CH:11]N=1)([C:3]1NC=CN=1)=O.[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=O)=[CH:16][C:15]=1[N+:23]([O-:25])=[O:24].N1CCCCC1>C(OCC)(=O)C>[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([N:9]2[CH2:8][CH2:1][CH2:3][CH2:11][CH2:10]2)=[O:20])=[CH:16][C:15]=1[N+:23]([O-:25])=[O:24]

Inputs

Step One
Name
Quantity
222.2 g
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
402.5 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
2.3 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for an additional 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the resulting solution was stirred for an additional 4 hours
Duration
4 h
WASH
Type
WASH
Details
The reaction mixture was washed sequentially, twice with 6N HCl solution (600 mL), twice with saturated NaHCO3 (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)N2CCCCC2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 646 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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